molecular formula C11H11N3O2 B5700960 methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate

methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate

Cat. No. B5700960
M. Wt: 217.22 g/mol
InChI Key: KUITYUCZFURTBI-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate, also known as MAIPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MAIPC is a heterocyclic compound that contains both an imidazole and a carboxylate functional group, making it a versatile molecule that can interact with a variety of biological targets. In

Scientific Research Applications

Methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate is in the development of new drugs that target specific biological pathways. methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has been shown to have activity against a variety of targets, including protein kinases, ion channels, and enzymes. Additionally, methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has been studied for its potential use as a fluorescent probe for imaging biological systems.

Mechanism of Action

The mechanism of action of methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate is complex and depends on the specific target that it is interacting with. However, it is generally thought that methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate interacts with biological targets through the formation of hydrogen bonds and other non-covalent interactions. methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has been shown to inhibit the activity of a variety of enzymes and proteins, including protein kinases and ion channels. Additionally, methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has a variety of biochemical and physiological effects that have been studied in vitro and in vivo. In vitro studies have shown that methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate can inhibit the activity of a variety of enzymes and proteins, including protein kinases, ion channels, and enzymes involved in DNA replication and repair. Additionally, methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has been shown to have antioxidant properties, which may contribute to its biological activity. In vivo studies have shown that methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate can have a variety of effects on biological systems, including anti-inflammatory and anticancer activity.

Advantages and Limitations for Lab Experiments

Methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. Additionally, methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has a variety of potential applications in a variety of scientific research fields, making it a versatile molecule that can be used in a variety of experiments. However, there are also limitations to the use of methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate in lab experiments. For example, methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate. One potential direction is the development of new drugs that target specific biological pathways using methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate as a lead compound. Additionally, methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate may have potential applications in the development of new imaging probes for biological systems. Finally, further studies are needed to fully understand the mechanism of action of methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate and its potential applications in a variety of scientific research fields.

Synthesis Methods

Methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate can be synthesized through a multistep process that involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-amino-1-phenyl-1H-imidazole-5-carboxylate. The resulting compound can then be methylated using a variety of methods, such as the reaction with methyl iodide in the presence of a base. The final product, methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate, can be obtained in high yield and purity using this method.

properties

IUPAC Name

methyl 5-amino-3-phenylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)9-10(12)13-7-14(9)8-5-3-2-4-6-8/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUITYUCZFURTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CN1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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